6H-imidazo[4,5-e][2,1]benzoxazole
Description
6H-Imidazo[4,5-e][2,1]benzoxazole is a fused heterocyclic compound characterized by a benzoxazole core fused with an imidazole ring. Its structure features a bicyclic system with nitrogen and oxygen heteroatoms, contributing to unique electronic and steric properties. Synthetically, this compound is prepared via regioselective nitration of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles, followed by thermal rearrangement in acetic acid to yield derivatives such as 5H-imidazo[4,5-f][2,1,3]benzoxadiazole 3-oxides . Key properties include fluorescence in the visible spectrum (λem ~450–500 nm) and antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria . Spectroscopic characterization (UV-vis, IR, NMR, and NOESY) confirms its structural stability and regiochemistry .
Properties
CAS No. |
84732-07-0 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
6H-imidazo[4,5-e][2,1]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-8(10-4-9-7)5-3-12-11-6(1)5/h1-4,11H |
InChI Key |
YSWLQMROJQUOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CON2)C3=NC=NC3=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-imidazo[4,5-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution. This reaction leads to the formation of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as UV-vis, IR, 1H NMR, and 13C NMR.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6H-imidazo[4,5-e][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and basic methanol solutions. The reaction conditions often involve refluxing the reactants in appropriate solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles leads to the formation of new 3-alkyl-5-nitro-8-(4-nitrophenyl)-3H-imidazo[4,5-e][2,1]benzoxazoles .
Scientific Research Applications
6H-imidazo[4,5-e][2,1]benzoxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has shown promise as an antibacterial and antiviral agent.
Industry: It is used in the development of fluorescent materials and dyes due to its unique optical properties.
Mechanism of Action
The mechanism of action of 6H-imidazo[4,5-e][2,1]benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[4,5-g]quinazolines
Structural Features: These compounds fuse an imidazole ring with a quinazoline core, creating a tricyclic system with three nitrogen atoms. Synthesis: Prepared via chemical transformation of 6-fluoro-1H-benzo[d]imidazol-5-amines using substituted benzaldehydes or heteroaromatic aldehydes (e.g., thiophene-2-carbaldehyde) . Key Differences:
- Larger π-conjugated system (quinazoline vs. benzoxazole) may enhance binding to biological targets.
- Broader pharmacological applications (anticancer, antiviral) compared to the narrower antibacterial focus of 6H-imidazo[4,5-e][2,1]benzoxazole .
Isoxazolo[4,5-e][1,2,4]triazepins
Structural Features: A seven-membered triazepin ring fused with isoxazole, resembling purines like adenine. Applications: Demonstrates anticarcinogenic activity (IC50 values in µM range) against specific cancer cell lines, contrasting with the antibacterial focus of this compound . Key Differences:
4,5-Diphenyl-1H-Imidazoles
Structural Features: Non-fused imidazole core with bulky 4,5-diphenyl substituents. Synthesis: Prepared via coupling reactions between 2-(chloromethyl)-1H-benzimidazoles and 4,5-diphenyl-1H-imidazoles in ethanol . Applications: Moderate antibacterial activity (MIC ~8–32 µg/mL) against Gram-positive bacteria, comparable to this compound but less effective against Gram-negative strains . Key Differences:
1,3-Dioxolo[4,5-e][2,1]benzisoxazole
Structural Features: Benzisoxazole fused with a dioxolane ring, increasing oxygen content. Synthesis: Not detailed in evidence, but molecular formula (C8H5NO3) suggests cyclization strategies involving ortho-dihydroxy precursors . Key Differences:
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